molecular formula C14H13NO6S2 B2785383 methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methoxy)thiophene-2-carboxylate CAS No. 477869-16-2

methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methoxy)thiophene-2-carboxylate

Cat. No.: B2785383
CAS No.: 477869-16-2
M. Wt: 355.38
InChI Key: DRQWFFWGDXUAEJ-UHFFFAOYSA-N
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Description

methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methoxy)thiophene-2-carboxylate is a complex organic compound with a unique structure that includes thiophene rings and ester functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methoxy)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of thiophene derivatives followed by acylation and amination reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for efficient production. Additionally, purification techniques like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methoxy)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives. Substitution reactions can result in a wide range of functionalized thiophene compounds .

Scientific Research Applications

methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methoxy)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methoxy)thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.

Properties

IUPAC Name

methyl 3-[[2-(2-methoxycarbonylthiophen-3-yl)oxyacetyl]amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S2/c1-19-13(17)11-8(3-5-22-11)15-10(16)7-21-9-4-6-23-12(9)14(18)20-2/h3-6H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQWFFWGDXUAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)COC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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